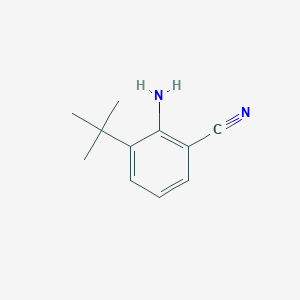

2-Amino-3-(tert-butyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-amino-3-tert-butylbenzonitrile |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6H,13H2,1-3H3 |

InChI Key |

XWEZVGIBUYLPBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Tert Butyl Benzonitrile and Analogues

Convergent and Divergent Synthetic Strategies

Convergent and divergent synthetic strategies offer versatile pathways to 2-amino-3-(tert-butyl)benzonitrile and its analogs. A divergent approach allows for the creation of a library of related compounds from a common intermediate. For instance, a suitably substituted benzonitrile (B105546) core can be elaborated through various reactions to yield a range of analogs. Conversely, a convergent strategy involves the synthesis of separate fragments of the target molecule, which are then combined in the later stages. This can be particularly advantageous for complex molecules, allowing for the efficient construction of the final product. researchgate.net

An example of a divergent approach can be seen in the synthesis of Gombamide A and its derivatives, where a common precursor is used to generate a variety of disulfide peptidomimetics. researchgate.net Similarly, a three-step protocol for converting pyridines into benzonitriles provides a retrosynthetic tactic for preparing benzonitriles from pyridine-based starting materials, enabling direct and modular late-stage diversification. researchgate.net

Halogen-Directed Functionalization Approaches

Halogen atoms on the aromatic ring can serve as versatile handles for introducing various functional groups. The synthesis of substituted benzonitriles can be achieved through halogen-directed functionalization. For example, the synthesis of 2-amino-3-chloro-5-(1-hydroxy-2-((1,1-dimethylethyl)amino)ethyl)benzonitrile monohydrochloride involves multiple steps, including the chlorination and amination of the benzene (B151609) ring. ontosight.ai

The strategic placement of a halogen allows for subsequent reactions, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, to introduce the desired substituents at specific positions. This approach is fundamental in building the complexity of the target molecule in a controlled manner.

Catalytic Coupling Reactions

Catalytic coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of substituted benzonitriles. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a prominent example. youtube.comlibretexts.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. libretexts.orgtandfonline.com

A convenient synthesis of 3-substituted anthranilonitriles (2-aminobenzonitriles) has been developed using the palladium-catalyzed cross-coupling of monoorganozinc halides with 3-iodoanthranilonitrile. tandfonline.com This method is effective for aryl-, alkenyl-, and alkynyl-substituted organozinc reagents. tandfonline.com However, alkyl groups lacking β-hydrogens are required for efficient coupling to avoid side reactions like β-hydride elimination. tandfonline.com

Another palladium-catalyzed method involves the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles to synthesize o-aminobenzophenones. researchgate.netmdpi.com This reaction proceeds through desulfination and addition, with Pd(OAc)₂ and p-nitrobenzene-sulfonic acid (p-NBSA) being effective catalysts and additives, respectively. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Iodoanthranilonitrile | Monoorganozinc Halides | (dppf)PdCl₂ | 3-Substituted Anthranilonitriles | Varies | tandfonline.com |

| 2-Aminobenzonitrile (B23959) | Sodium Arylsulfinate | Pd(OAc)₂ | o-Aminobenzophenone | Up to 91% | researchgate.net |

Copper-Catalyzed Transformations

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods. Copper catalysis is effective in a variety of transformations, including the synthesis of quinazolinones from 2-aminobenzonitriles and benzyl (B1604629) alcohols. rsc.org This method is noted for its high functional-group tolerance and the use of air as the sole oxidant. rsc.org

Copper-catalyzed annulation of 2-formylazoles with o-aminoiodoarenes has been used to produce substituted pyrrolo[1,2-a]quinoxalines and related heterocycles. nih.gov Furthermore, copper-catalyzed amino lactonization of unsaturated carboxylic acids and intermolecular three-component amino oxygenation of olefins have been achieved, offering a novel route to amino lactones and 1,2-amino alcohol derivatives. nih.gov

Nitration-Reduction Sequences for Aromatic Amines

A classic and reliable method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. masterorganicchemistry.com This two-step process involves the initial nitration of the aromatic ring using a mixture of nitric acid and sulfuric acid to introduce a nitro group. masterorganicchemistry.com The nitro group is then subsequently reduced to an amino group.

Common methods for the reduction of the nitro group include the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). masterorganicchemistry.com For instance, the synthesis of 2-aminobenzonitrile can be achieved by the reduction of 2-nitrobenzonitrile (B147312) using zinc dust and hydrochloric acid at a controlled temperature of 20-30°C, followed by neutralization. google.com This method has been shown to produce the desired product in high yield and purity. google.com

A process for preparing substituted 3-aminobenzonitriles involves the reaction of 2,3-dichloronitrobenzene (B165493) with a thiol, followed by further transformations and subsequent reduction of a nitro group to an amine. google.com

| Starting Material | Reagents | Intermediate | Reducing Agent | Product | Reference |

|---|---|---|---|---|---|

| Benzene Derivative | HNO₃, H₂SO₄ | Nitrobenzene Derivative | Fe/HCl or H₂/Pd-C | Aniline Derivative | masterorganicchemistry.com |

| 2-Nitrobenzonitrile | - | - | Zn, HCl | 2-Aminobenzonitrile | google.com |

Ring-Closure and Ring-Opening Strategies involving Related Precursors

Ring-closure and ring-opening reactions of precursor molecules offer strategic pathways to construct or modify the benzonitrile core. Ring-closure strategies are fundamental in forming heterocyclic systems fused to the benzene ring. For example, the construction of tetrahydropyran (B127337) rings can be achieved through various methods, including metal-mediated cyclizations and ring-closing metathesis. rsc.org

Conversely, ring-opening reactions can be employed to generate functionalized acyclic structures from cyclic precursors. A notable example is the oxidative ring-opening of 3-aminoindazoles to synthesize 2-aminobenzoates. rsc.org Additionally, Tf₂O-promoted regioselective heteronucleophilic ring-opening of tetrahydrofuran (B95107) represents a strategy to access various valuable structures. nih.gov The development of transition-metal-free selective ring-opening N-alkylation of 2-methyl-2-oxazoline (B73545) provides a pathway to versatile 2-aminoethyl acetates. beilstein-journals.org

Emerging Green Chemistry Approaches in Synthesis

The synthesis of specialized aromatic compounds like this compound and its analogues is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. Emerging strategies in this field focus on the use of alternative energy sources, environmentally benign catalysts and solvents, and streamlined reaction pathways such as one-pot syntheses. While specific green synthesis routes for this compound are not extensively documented, the methodologies applied to analogous 2-aminobenzonitriles and sterically hindered aromatic compounds highlight a clear trend towards more sustainable practices.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a significant tool in green chemistry, offering substantial reductions in reaction times, increased yields, and often higher product purities compared to conventional heating methods. nih.govtue.nlscilit.com This technique has been successfully applied to reactions involving 2-aminobenzonitrile and its derivatives. For instance, the synthesis of 4-aminoquinazolines from 2-aminobenzonitrile has been achieved rapidly through a one-pot, multi-component reaction under solvent-free microwave conditions. nih.gov This approach not only accelerates the reaction but also eliminates the need for volatile organic solvents, aligning with key green chemistry objectives. nih.gov The N-alkylation of related heterocyclic systems has also been shown to benefit from microwave irradiation, achieving good yields in significantly less time than traditional methods. nih.gov

Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. rsc.org This approach is a cornerstone of green chemistry. For the synthesis of analogues of this compound, biocatalysis offers potential routes for key bond formations.

Enzymatic Amination: Amine dehydrogenases (AmDHs) represent an efficient class of enzymes for the synthesis of chiral amines via the reductive amination of ketones. rsc.org This method is highly atom-economical, using an ammonium (B1175870) salt as both the nitrogen source and, in the form of formate, the reducing equivalent, with inorganic carbonate as the only byproduct. rsc.org Studies have shown that wild-type AmDHs can effectively synthesize small, unfunctionalized 2-aminoalkanes, demonstrating their potential for creating the amino functionality on complex scaffolds. frontiersin.org Furthermore, engineered enzymes derived from cytochrome P450 have demonstrated the remarkable ability to aminate tertiary C–H bonds, offering a direct pathway to chiral α-tertiary primary amines with high efficiency and enantioselectivity. nih.govcaltech.edu

Immobilized Enzymes and Green Solvents: The development of immobilized enzymes allows for their use in non-aqueous media and simplifies the separation of the product from the catalyst. chemrxiv.org This has been demonstrated in the biocatalytic transaminase reaction of Cyrene™, a green solvent, to produce a key amine intermediate for the drug nemtabrutinib. The use of an immobilized enzyme enabled direct isolation of the product and improved reaction kinetics. chemrxiv.org

Advanced Catalytic Systems and One-Pot Reactions

The development of novel catalysts and the design of one-pot or tandem reactions are pivotal in making synthetic routes more efficient and sustainable.

Ligand-Free and Aqueous Palladium-Catalyzed Cyanation: The introduction of a nitrile group onto an aromatic ring is a critical step. Green advancements in palladium-catalyzed cyanation have focused on replacing toxic cyanide sources with safer alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.org These reactions can be performed with very low catalyst loadings (as low as 0.1 mol %) and, in some cases, without the need for a ligand, simplifying the procedure and reducing cost. nih.govorganic-chemistry.org Furthermore, protocols have been developed to carry out these cyanations in aqueous media at mild temperatures, significantly improving the environmental profile of the reaction. acs.org These methods have proven effective for a broad range of substrates, including those with steric hindrance and various functional groups. rsc.orgresearchgate.net

The following table summarizes selected green chemistry approaches applicable to the synthesis of analogues of this compound.

| Green Approach | Starting Material Analogue | Product Analogue | Key Green Features | Reference |

| Microwave-Assisted Synthesis | 2-Aminobenzonitrile | 2-Alkyl-4-aminoquinazolines | Solvent-free, rapid reaction (minutes vs. hours), good yields. | nih.gov |

| Palladium-Catalyzed Cyanation | Aryl Bromides | Aryl Nitriles | Ligand-free, low Pd(OAc)₂ loading (0.1 mol%), non-toxic cyanide source (K₄[Fe(CN)₆]). | organic-chemistry.org |

| Aqueous Palladium-Catalyzed Cyanation | (Hetero)aryl Halides | (Hetero)aryl Nitriles | Reaction in water, mild temperature (rt to 40 °C), low catalyst loading. | acs.org |

| Biocatalytic Reductive Amination | Aliphatic/Aromatic Ketones | Chiral (R)-amines | Use of amine dehydrogenases, high atom economy, sole byproduct is inorganic carbonate, excellent stereoselectivity. | rsc.org |

| One-Pot Halogenation/Amidation | 2-Amino-3-methylbenzoic acid | 2-Amino-5-halogenated-N,3-dimethylbenzamides | No separation of intermediates, high overall yield, reduced waste. | sioc-journal.cn |

These emerging methodologies demonstrate a significant shift towards sustainable practices in chemical synthesis. By integrating principles such as the use of safer reagents, alternative energy sources, biocatalysis, and process intensification through one-pot reactions, the synthesis of complex molecules like this compound and its analogues can be achieved with a minimized environmental footprint.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Tert Butyl Benzonitrile

Reactivity Profiles of the Amino Group

The amino group is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. wikipedia.orgscispace.com Its lone pair of electrons can be donated into the ring through resonance, particularly at the ortho and para positions. sundarbanmahavidyalaya.in

Electrophilic Aromatic Substitution Patterns

The outcome of electrophilic aromatic substitution on the 2-Amino-3-(tert-butyl)benzonitrile ring is controlled by the directing effects of all three substituents. The amino group is a strong activating ortho-, para-director, the tert-butyl group is a weak activating ortho-, para-director, and the nitrile group is a deactivating meta-director. wikipedia.orglibretexts.org

The powerful activating and directing effect of the amino group is expected to be the dominant influence. It strongly activates the positions ortho and para to it. However, the positions are influenced by the other groups as follows:

C4-position: Para to the amino group and meta to the tert-butyl and nitrile groups. This position is strongly activated by the amino group.

C6-position: Ortho to the amino group and meta to the tert-butyl group. This position is also strongly activated by the amino group.

C5-position: Meta to the amino and tert-butyl groups, but ortho to the nitrile group. This position is the least likely to be substituted due to being meta to the strongest activating group.

The bulky tert-butyl group at the C3 position creates significant steric hindrance, which would likely disfavor substitution at the adjacent C4 position to some extent, even though it is electronically favored. wikipedia.orgstackexchange.com For instance, the nitration of t-butylbenzene yields a much higher proportion of the para product compared to the ortho product, primarily due to steric effects. stackexchange.commasterorganicchemistry.com Therefore, electrophilic attack is most probable at the C6 position, which is activated by the amino group and less sterically hindered than the C4 position.

Table 1: Predicted Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Outcome |

|---|---|---|---|---|

| Amino (-NH2) | C2 | Activating (+M > -I) | Ortho, Para | Activates C4, C6 |

| tert-Butyl | C3 | Activating (+I) | Ortho, Para | Activates C2, C4, C5 |

| Nitrile (-CN) | C1 | Deactivating (-M, -I) | Meta | Deactivates C2, C4, C6 |

This table is generated based on established principles of electrophilic aromatic substitution.

Amidation and Alkylation Reactions

The amino group of this compound is expected to behave as a typical nucleophile, readily participating in amidation and alkylation reactions.

Amidation: Aromatic amines react with acylating agents like acid chlorides or anhydrides to form amides. This reaction proceeds via nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent. sundarbanmahavidyalaya.in The presence of a base, such as pyridine, is often used to neutralize the HCl byproduct and drive the reaction to completion. sundarbanmahavidyalaya.in While the amino group in this compound is nucleophilic, the adjacent bulky tert-butyl group might slightly reduce the reaction rate due to steric hindrance.

Alkylation: The direct alkylation of aromatic amines with alkyl halides can be challenging to control. libretexts.orgmsu.edu The primary amine can be converted into secondary, tertiary, and even quaternary ammonium (B1175870) salts because the product amine is also nucleophilic and can compete with the starting material for the alkylating agent. libretexts.orgmsu.edu The significant steric hindrance provided by the tert-butyl group, in addition to the aromatic ring itself, might disfavor over-alkylation to some extent. researchgate.net

Oxidative Transformations

Aromatic amines are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. Possible transformations include the formation of nitroso compounds, nitro compounds, azoxybenzenes, or polymerization products. acs.org Studies on the oxidation of substituted anilines have shown that the reaction rate is highly dependent on the nature of the substituents on the aromatic ring. cdnsciencepub.comacs.orgresearchgate.net Electron-donating groups generally increase the rate of oxidation.

In the case of this compound, the presence of the electron-donating amino and tert-butyl groups would suggest a susceptibility to oxidation. However, the specific reaction pathway would be influenced by the steric environment and the choice of oxidizing agent. For example, a recent environmentally friendly method for the selective oxidation of substituted anilines to either azoxybenzenes or nitrobenzenes was developed by adjusting the basicity of the reaction medium with hydrogen peroxide as the oxidant. acs.org Such a method could potentially be applied to this compound to control the oxidation products.

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine or participation in cycloaddition reactions. numberanalytics.com

Reductive Conversions to Amine Derivatives

The reduction of aromatic nitriles to their corresponding benzylamines is a synthetically important transformation. This can be achieved using various catalytic hydrogenation methods. The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the primary amine and avoid the formation of secondary and tertiary amine byproducts. researchgate.net

Several catalytic systems have been proven effective for the hydrogenation of benzonitriles, including those with steric hindrance. researchgate.netresearchgate.net These systems are expected to be effective for the reduction of this compound to 2-amino-3-(tert-butyl)benzylamine.

Table 2: Selected Catalytic Systems for the Hydrogenation of Nitriles to Primary Amines

| Catalyst System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Ruthenium bis(dihydrogen) complex | 22 °C, 3 bar H2 | Benzonitrile (B105546) | acs.org |

| Nickel Carbide (nano-Ni3C/Al2O3) | 1 bar H2, 25% NH3 aq. | Aromatic and aliphatic nitriles | osaka-u.ac.jp |

| Iron complex with pinacolborane | 50 °C | Benzonitrile derivatives | chemrxiv.org |

| Rhodium complex in aqueous ammonia | Mild conditions | Aromatic and sterically hindered aliphatic nitriles | researchgate.net |

This table summarizes findings from studies on various nitrile substrates and does not represent direct results for this compound.

Cycloaddition Reactions (e.g., [2+2+2], [3+2], [4+2])

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various heterocyclic structures. numberanalytics.com

[3+2] Cycloadditions: This is a common reaction for nitriles, often involving 1,3-dipoles like azides or nitrile oxides. The reaction of an aromatic nitrile with an azide, for instance, can yield tetrazoles. numberanalytics.com Nitrile oxides, which can be generated in situ, react with the C≡N bond to form five-membered rings. nih.gov

[4+2] Cycloadditions (Diels-Alder type): While less common for the nitrile group itself, the aromatic ring of the benzonitrile can act as a diene. More relevantly, the nitrile can be part of a diene system or react with a diene. For example, 1-lithio-1,3-dienes have been shown to react with aromatic nitriles in cycloaddition reactions to form substituted pyridines. nih.govacs.org

[2+2+2] Cycloadditions: These reactions typically involve the transition-metal-catalyzed trimerization of alkynes and a nitrile to form substituted pyridines.

While specific examples of cycloaddition reactions involving this compound are not prominent in the literature, the inherent reactivity of the nitrile moiety suggests its potential to participate in such transformations to construct complex heterocyclic systems. numberanalytics.com

Role as a Directing Group in C-H Bond Functionalization

In the realm of synthetic chemistry, the selective functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a paramount goal, offering a more atom-economical and efficient route to complex molecules. nih.gov This is often achieved by employing a "directing group" (DG) on the substrate, which coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its activation. nih.gov For this compound, both the amino (-NH₂) and nitrile (-CN) functionalities have the potential to act as directing groups.

The amino group is a well-established and powerful ortho-directing group in transition-metal-catalyzed C-H functionalization. researchgate.net It can form a stable five-membered cyclometalated intermediate with catalysts (e.g., Palladium, Rhodium, Cobalt), a key step in bringing the catalytic center close to the C-H bond at the ortho position. researchgate.netrsc.org In the case of this compound, the amino group at the C2 position would be expected to direct the functionalization to the C-H bond at the C6 position.

The nitrile group can also serve as a directing group, although its application can be more nuanced. In some contexts, it has been utilized to direct meta-C-H functionalization through a specific "end-on" coordination geometry with the catalyst. nih.gov However, when a stronger coordinating group like an amine is present, the amine typically dominates the directing effect. Therefore, in reactions involving this compound, the primary role as a directing group is anticipated to be fulfilled by the amino moiety, guiding functionalization to the C6 position. Studies on related 2-aminobenzonitrile (B23959) structures have shown successful ortho-C-H amination and cyanation, underscoring the directing capability of this scaffold. acs.orgresearchgate.net

Influence of the tert-Butyl Substituent on Reaction Kinetics and Selectivity

The tert-butyl group, positioned at the C3 carbon of the benzonitrile ring, exerts a significant influence on the molecule's reactivity through a combination of steric and electronic effects. These factors can dramatically alter the rate (kinetics) and the regiochemical outcome (selectivity) of chemical transformations. researchgate.net Understanding these contributions is crucial for predicting and controlling reactions involving this substrate.

Steric Hindrance Effects

Steric hindrance refers to the spatial bulk of a functional group, which can impede the approach of reagents to a nearby reaction site. The tert-butyl group is one of the most sterically demanding substituents commonly used in organic chemistry. researchgate.net Its presence at the C3 position in this compound has profound consequences for selectivity.

The primary steric effect is the shielding of the adjacent C4 position. The sheer size of the tert-butyl group makes it extremely difficult for a catalyst or reagent to access the C-H bond at C4, effectively blocking functionalization at this site. researchgate.net This steric blockade enhances the regioselectivity of reactions, strongly favoring functionalization at the electronically activated and sterically accessible C6 position.

| Position on Ring | Influence of tert-Butyl Group | Expected Outcome |

|---|---|---|

| C4 | High steric hindrance | Reaction highly disfavored/inhibited |

| C6 | Minimal direct steric hindrance | Favored site for functionalization (if electronically activated) |

| C2 (Amino Group) | Moderate steric hindrance to approaching reagents | May affect kinetics of reactions involving the amino group |

Hyperconjugative and Inductive Contributions

Beyond its physical size, the tert-butyl group also influences the electronic environment of the aromatic ring through inductive and hyperconjugative effects. Both effects result in the tert-butyl group acting as an electron-donating group (EDG).

The inductive effect (+I) involves the donation of electron density through the sigma (σ) bond framework. The alkyl groups of the tert-butyl substituent are less electronegative than the sp²-hybridized carbon of the benzene (B151609) ring, leading to a net push of electron density into the ring.

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (+I) | Donation of electron density through σ-bonds. | Increases electron density of the aromatic ring. |

| Hyperconjugation | Overlap of C-H σ-bonds with the aromatic π-system. | Further increases electron density, stabilizing carbocationic intermediates. |

Advanced Analytical and Spectroscopic Characterization in Research of 2 Amino 3 Tert Butyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of the molecular framework of 2-Amino-3-(tert-butyl)benzonitrile. Both ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the various atoms within the molecule.

In ¹H NMR spectroscopy, the distinct chemical environment of each proton results in a unique signal. For instance, the protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum due to the absence of adjacent protons to couple with. The aromatic protons on the benzonitrile (B105546) ring exhibit more complex splitting patterns (doublets, triplets, or multiplets) depending on their position and coupling with neighboring protons. The protons of the amino group (NH₂) may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would be expected to show signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the aromatic carbons (including those substituted with the amino, tert-butyl, and cyano groups), and the carbon of the nitrile group. The chemical shifts of these carbons provide valuable information about their electronic environment. For example, the nitrile carbon appears in the characteristic downfield region for cyano groups.

A study on a related compound, 2-amino-5-(dimethylamino)benzonitrile, demonstrated the utility of ¹H and ¹³C NMR in confirming its structure. The aromatic peaks in the ¹H NMR spectrum were crucial for verifying the successful synthesis, while the ¹³C NMR provided the chemical shifts for all carbon atoms in the molecule. nih.gov Similarly, detailed ¹H and ¹³C NMR data have been reported for various substituted benzonitrile derivatives, showcasing the power of this technique in structural confirmation. rsc.orgwiley-vch.dersc.org

Table 1: Representative NMR Data for Substituted Benzonitriles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-amino-5-(dimethylamino)benzonitrile | 7.02 (d, J = 9.2 Hz, 1H), 6.79 (m, 2H), 4.58 (s, 1H), 2.79 (s, 6H) | 150.65, 133.01, 125.30, 123.23, 116.12, 94.64, 45.03 | nih.gov |

| 4-((4-methoxyphenyl) amino) benzonitrile | Not explicitly detailed in the provided text. | 159.28, 156.11, 149.67, 146.88, 135.78, 134.26, 128.54, 123.88, 120.87, 118.72, 117.91, 114.77, 107.94, 55.60, 25.32 | rsc.org |

| 4-ethyl-2-phenyl-2-oxazoline | 0.99 (t, 3J = 7.3 Hz, 3H), 1.63 (m, 1H), 1.77 (m, 1H), 4.05 (pseudo-t, 3J = 7.8 Hz, 1H), 4.24 (ddt, 3J = 5.7 Hz, 3J = 9.3 Hz, 3J = 7.3 Hz, 1H), 4.47 (dd, 3J = 9.3 Hz, 3J = 8.1 Hz, 1H), 7.39 (m, 3H), 7.95 (m, 2H) | 10.08, 28.70, and others not fully detailed. | wiley-vch.de |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining insights into its structural integrity through fragmentation analysis. The molecular formula for this compound is C₁₁H₁₄N₂. lookchem.com

In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the mass of the intact molecule would be observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. For example, the calculated m/z for the protonated molecule [M+H]⁺ of a related compound, 2-amino-5-(dimethylamino)benzonitrile, was 162.1031, and the found value was 162.1059. nih.gov

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The bonds within the this compound molecule will break in predictable ways upon ionization, leading to a series of fragment ions. The analysis of these fragments can help to piece together the structure of the parent molecule. For instance, the loss of a methyl group (CH₃) from the tert-butyl group or the loss of the entire tert-butyl group are common fragmentation pathways for tert-butyl substituted aromatic compounds. The fragmentation of the benzonitrile core itself can also lead to characteristic ions. Studies on the mass spectrometry of oxazoles and benzonitrile have detailed how different functional groups influence fragmentation patterns, which is crucial for interpreting the spectra of complex molecules. clockss.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. These vibrational spectroscopy methods probe the characteristic vibrations of chemical bonds.

IR spectroscopy is particularly useful for identifying the nitrile (C≡N) and amino (N-H) functional groups. The C≡N stretching vibration in benzonitrile derivatives typically appears as a sharp and intense band in the region of 2220–2240 cm⁻¹. The N-H stretching vibrations of the primary amino group usually appear as two bands in the region of 3300–3500 cm⁻¹. Other characteristic bands for the aromatic ring and the C-H bonds of the tert-butyl group would also be expected. rsc.org

Raman spectroscopy provides complementary information to IR spectroscopy. While the nitrile stretch is also observable in Raman spectra, certain vibrations, such as those of the non-polar C-C bonds in the aromatic ring, often produce stronger signals in Raman than in IR. Computational studies, such as those using Density Functional Theory (DFT), are often employed to simulate the vibrational spectra (IR and Raman) of molecules like 2-amino-4-methyl benzonitrile, which aids in the assignment of the observed experimental bands to specific vibrational modes. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Substituted Benzonitriles

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) stretch | ~2220–2240 | acs.org |

| Amino (N-H) stretch | ~3300–3500 | rsc.org |

| C=O stretch (in related amides) | 1631-1678 | nih.gov |

| C=C stretch (aromatic) | ~1500-1600 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for purity analysis, while column chromatography is a standard method for purification.

For purity assessment, HPLC with a UV detector is a common choice, as the aromatic nature of the compound allows for strong UV absorbance. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration. The absence of significant impurity peaks in the chromatogram indicates a high level of purity.

For purification, silica (B1680970) gel column chromatography is a widely used technique. rsc.org The choice of solvent system (eluent) is critical for achieving good separation of the desired compound from any impurities or byproducts from a chemical synthesis. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used to resolve nitriles from other compounds. In some cases, reversed-phase HPLC can also be employed for purification. nih.gov The purity of the collected fractions is typically monitored by Thin Layer Chromatography (TLC) or analytical HPLC.

Applications in Chemical and Biological Research Domains

Utilization as a Synthetic Intermediate for Novel Compounds

The presence of both a nucleophilic amino group and an electrophilic nitrile group in an ortho-relationship allows 2-Amino-3-(tert-butyl)benzonitrile to serve as a precursor for a wide array of complex molecules.

The 2-aminobenzonitrile (B23959) framework is a classical starting point for the synthesis of fused heterocyclic systems, particularly quinazolines and quinolines, which are core structures in many biologically active compounds. researchgate.net The reaction of 2-aminobenzonitrile with aldehydes or ketones can lead to the formation of dihydroquinazolines. rsc.org For instance, the reaction of 2-aminobenzonitriles with aldehydes can yield N-arylimines in situ, which then undergo intramolecular electrophilic cyclization to form quinazolines. researchgate.net The tert-butyl group at the 3-position introduces significant steric hindrance, which can influence the regioselectivity and reaction kinetics of these cyclization reactions. This bulky group can direct the conformation of reaction intermediates, potentially leading to specific stereochemical outcomes. The synthesis of quinazolinone derivatives, potent inhibitors of the Hedgehog pathway, has been shown to be influenced by bulky substituents. rsc.org Similarly, the synthesis of quinoline (B57606) and quinolinone derivatives often employs precursors that can be derived from or are analogous to 2-aminobenzonitriles. google.com

Table 1: Examples of Heterocyclic Systems Synthesized from Aminobenzonitrile Precursors

| Precursor | Reactant(s) | Resulting Heterocycle | Significance/Application | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitrile | Aldehydes | Quinazolines | Core structure for anticancer agents (VEGFR2, EGFR inhibitors). | researchgate.net |

| 2-Aminobenzonitrile | Aldehyde | 2,3-Dihydroquinazolin-4(1H)-one | Scaffold for inhibitors of the Hedgehog signaling pathway. | rsc.org |

| 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Dimethylformamide-dimethylacetal (DMF-DMA), Substituted anilines | Quinazoline Derivatives | Investigated for antitumor activity. | mdpi.com |

| o-Bromoaniline | NaCN, Pd(0) catalyst | 2-Aminobenzonitrile | General building block for various heterocycles. | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgnih.gov The structure of this compound makes it an ideal substrate for various MCRs. The amino group can react as a nucleophile, for example with a carbonyl compound to form an imine, while the nitrile group can participate in subsequent cyclization steps. beilstein-journals.org MCRs are powerful tools for rapidly generating libraries of structurally diverse compounds for high-throughput screening in drug discovery. nih.gov For example, a three-component reaction of an aniline, an isocyanide, and a coumarin (B35378) derivative has been developed to synthesize complex chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov The use of this compound in such reactions would introduce a specific substitution pattern, allowing for the systematic exploration of how the tert-butyl group influences biological activity.

Exploration in Medicinal Chemistry Research

The unique substitution pattern of this compound makes it an attractive scaffold for medicinal chemists to design and synthesize new potential therapeutic agents.

Benzonitrile (B105546) derivatives are explored for a wide range of pharmacological activities. ontosight.ai Closely related structures, such as 3-tert-butylbenzonitrile, have shown potential as both antimicrobial and anticancer agents. For instance, some benzonitrile compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In the realm of oncology, derivatives have been shown to induce apoptosis in cancer cell lines, with reported IC₅₀ values against human breast cancer (MCF-7) and colon cancer (HT-29) cells.

The 2-aminobenzonitrile scaffold is a key component in the synthesis of compounds with demonstrated biological effects. For example, N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines, which are derived from aminobenzonitrile precursors, have shown potent antibacterial activity, especially against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Furthermore, pyrimidine (B1678525) derivatives synthesized from aminobenzonitriles have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase, showing anticancer activity against non-small cell lung cancer. nih.govacs.org The presence and position of the tert-butyl group on the benzonitrile ring would be expected to significantly modulate these activities by altering the compound's lipophilicity, binding interactions, and metabolic stability.

Table 2: Reported Biological Activities of Related Benzonitrile Derivatives

| Compound Class/Derivative | Biological Activity | Target/Organism | Key Finding | Reference |

|---|---|---|---|---|

| 3-Tert-butylbenzonitrile | Anticancer | MCF-7, HT-29 cell lines | Dose-dependent decrease in cell viability. | |

| 3-Tert-butylbenzonitrile | Antimicrobial | Gram-positive & Gram-negative bacteria | IC₅₀ values reported in the 10-30 µM range. | |

| N-Benzyl-2-phenylpyrimidin-4-amines | Anticancer | Non-small cell lung cancer | Potent inhibitors of USP1/UAF1 deubiquitinase. | nih.govacs.org |

| Benzimidazole Carboxamidines | Antimicrobial | S. aureus, MRSA | Potent activity with low MIC values. | mdpi.com |

| 1,2,3-Triazole linked derivatives | Anticancer | HeLa, A549, HepG2, HCT-116 cell lines | Some compounds showed potent cytotoxic activity. | nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov In SAR studies involving this compound, the tert-butyl group is of particular interest. Its large size and hydrophobicity can significantly impact how the molecule fits into and interacts with the binding pocket of a biological target, such as an enzyme or receptor. cam.ac.uk For example, in the development of potent TRPV1 antagonists, various substituents on a benzonitrile-containing core were explored to optimize activity. nih.gov Similarly, in studies of adenosine (B11128) A1 receptor agonists, the introduction of different substituents on a core structure was crucial for improving potency and selectivity. cam.ac.ukacs.org By synthesizing analogues where the tert-butyl group is moved to other positions, replaced by smaller or larger alkyl groups, or substituted with different functional groups, researchers can probe the specific requirements of the target's binding site. This systematic modification helps to build a detailed SAR model, guiding the design of more potent and selective drug candidates. nih.gov

A scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds. The this compound molecule is an excellent scaffold for ligand design. mdpi.com The ortho-amino and nitrile groups serve as convenient chemical handles for introducing diversity. The amino group can be acylated, alkylated, or used in cyclization reactions, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, opening up numerous avenues for chemical modification. The fixed position of the tert-butyl group provides a constant structural element that can serve as an anchor or occupy a specific hydrophobic pocket within a target protein. researchgate.net This approach, known as scaffold hopping or decoration, is a powerful strategy in modern drug discovery. mdpi.comresearchgate.net It allows for the exploration of chemical space around a validated core, aiming to optimize properties like potency, selectivity, and pharmacokinetic profile. The use of benzonitrile-containing molecules as versatile building blocks or lead compounds is a well-established practice in the synthesis of complex pharmaceutical agents. lookchem.com

Potential Contributions to Materials Science Research

The molecular architecture of this compound offers multiple avenues for its application as a precursor or key intermediate in the synthesis of advanced materials. The primary amino group and the nitrile functionality serve as reactive sites for polymerization and molecular elaboration, while the bulky tert-butyl group can be instrumental in controlling intermolecular interactions, solubility, and the solid-state packing of derived materials.

General benzonitrile derivatives are recognized for their role as intermediates in the synthesis of functional materials. ontosight.ai The nitrile group itself is a crucial structural motif found in a wide array of materials, including dyes and agrochemicals. rsc.org Furthermore, the nitrile group is a versatile synthetic handle that can be chemically transformed into other important functional groups such as amines, amides, aldehydes, and tetrazoles, thereby broadening its utility as a precursor molecule. acs.org

The potential applications of this compound in materials science can be categorized into several key areas:

Precursor for High-Performance Polymers and Resins

The bifunctional nature of this compound, possessing both an amino and a nitrile group, makes it a candidate for step-growth polymerization. The amino group can react with various co-monomers, such as carboxylic acid dichlorides or epoxides, to form polyamides or epoxy resins, respectively. The nitrile group can either be retained in the polymer backbone to enhance thermal stability and polarity or be subsequently modified. For instance, nitrile groups can undergo trimerization to form triazine rings, creating highly cross-linked, thermally stable networks.

Moreover, aminobenzonitriles can be employed as functionalizing agents for existing polymers. Patents have described methods for reacting polymers with nitrile compounds that contain a protected amino group to yield functionalized polymers with desirable properties, such as low hysteresis for tire components. google.com The presence of the tert-butyl group could improve the solubility of the resulting polymers in organic solvents, facilitating processing, and introduce steric bulk that may disrupt chain packing, leading to materials with modified mechanical properties.

Building Block for Organic Dyes and Pigments

Aminobenzonitrile derivatives are established precursors in the synthesis of chromophores. The amino group serves as a powerful electron-donating group (auxochrome), which, in conjugation with the electron-withdrawing nitrile group (chromophore), forms a classic "push-pull" system. This electronic arrangement is fundamental to the design of organic dyes. For example, the related compound 2-amino-4-tert-butyl phenol (B47542) is a known intermediate for fluorescent dyes. google.com

Through diazotization of the amino group followed by coupling reactions, this compound can be converted into a wide range of azo dyes. The final color and properties of these dyes could be fine-tuned by the choice of the coupling partner. The bulky tert-butyl group might enhance the photostability and solubility of the dyes in polymer matrices, which is advantageous for applications in coatings, plastics, and textile dyeing.

Component in Liquid Crystalline Materials

The design of liquid crystals often relies on molecules with a rigid core and specific terminal groups that promote anisotropic intermolecular interactions. The benzonitrile unit is a common feature in many liquid crystal molecules, with the polar nitrile group being crucial for inducing a strong dipole moment and promoting the mesogenic phases necessary for display applications. researchgate.nettcichemicals.com The well-known liquid crystal 4'-pentyl-4-cyanobiphenyl (5CB) exemplifies the importance of the cyano group in this class of materials. researchgate.netscispace.com

This compound could serve as a foundational fragment for new liquid crystalline compounds. The rigid phenyl ring provides the necessary core structure. The tert-butyl group, by imparting significant steric bulk, can influence the molecular shape and prevent overly close packing, which is a critical factor in achieving liquid crystalline phases over specific temperature ranges. Further chemical modification, for instance, by attaching a flexible alkyl chain to the amino group, could lead to novel calamitic (rod-like) liquid crystals with unique phase behavior and electro-optical properties.

Ligand for Coordination Complexes and Organometallic Materials

The amino and nitrile groups in this compound are both capable of coordinating to metal ions, making the compound a versatile ligand for the synthesis of coordination complexes and organometallic frameworks. Research has demonstrated that 2-aminobenzonitrile can act as a ligand in forming metal complexes, such as with Fe(III). researchgate.net

By coordinating with various metal centers, this compound could be used to construct materials with interesting magnetic, catalytic, or optical properties. The steric hindrance from the tert-butyl group could play a crucial role in determining the coordination geometry around the metal ion, potentially leading to the formation of discrete molecular complexes or extended structures like metal-organic frameworks (MOFs) with specific pore sizes and functionalities. These materials could find applications in gas storage, catalysis, and chemical sensing.

Table 1: Structural Features of this compound and Their Relevance in Materials Science

| Structural Feature | Potential Role in Materials Science |

| Amino Group (-NH₂) | Reactive site for polymerization (polyamides, polyimides); Can be modified to tune solubility and electronic properties; Acts as an electron-donating group (auxochrome) in dyes. |

| Nitrile Group (-C≡N) | Can be converted to other functional groups; Participates in cross-linking reactions (triazine formation); Acts as an electron-withdrawing group (chromophore) in dyes; Strong dipole for liquid crystal applications; Metal coordination site. |

| Benzene (B151609) Ring | Provides a rigid, aromatic core essential for polymers, dyes, and liquid crystals; Platform for functional group substitution. |

| tert-Butyl Group (-C(CH₃)₃) | Provides steric bulk, influencing molecular packing and preventing crystallization; Enhances solubility in organic solvents; Can be used to tune the physical properties (e.g., phase transition temperatures) of materials. |

Computational Chemistry and Theoretical Insights for 2 Amino 3 Tert Butyl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-Amino-3-(tert-butyl)benzonitrile, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate key electronic properties. nih.goviucr.orgnih.gov

The optimized molecular geometry reveals the spatial arrangement of atoms that corresponds to the lowest energy state. A crucial aspect of the structure of this compound is the dihedral angle between the plane of the phenyl ring and the substituents. Steric hindrance between the bulky tert-butyl group and the amino group can lead to a non-planar arrangement, influencing the molecule's electronic properties.

The electronic characteristics are further described by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.goviucr.org A smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule. iucr.org For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the nitrile group and the amino group, indicating their nucleophilic character and propensity to interact with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential (blue regions), highlighting their electrophilic nature.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Gap | 4.87 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.15 eV |

| Electron Affinity | -0.75 eV |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. diva-portal.orgresearchgate.net For a flexible molecule like this compound, MD simulations can reveal the accessible conformations and the transitions between them. The simulations involve solving Newton's equations of motion for the atoms, using a force field (e.g., AMBER, GROMOS) to describe the interatomic interactions. researchgate.net

A key aspect to investigate for this molecule is the rotation around the C-C bond connecting the tert-butyl group to the phenyl ring and the C-N bond of the amino group. The steric bulk of the tert-butyl group can restrict the rotational freedom of the adjacent amino group, leading to specific preferred conformations.

| Dihedral Angle | Description | Predominant Range (degrees) |

|---|---|---|

| τ1 (C2-C3-C(CH3)3) | Rotation of the tert-butyl group | -30 to +30 |

| τ2 (C3-C2-N-H) | Rotation of the amino group | 0 to 20 and 160 to 180 |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. eurjchem.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net For this compound, characteristic vibrational modes would include the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the C-H stretching of the aromatic ring and the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netmdpi.com The predicted chemical shifts for the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing nitrile group. The tert-butyl protons would appear as a distinct singlet.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | N-H stretch | 3450, 3350 cm⁻¹ |

| C≡N stretch | 2235 cm⁻¹ | |

| C-H stretch (aromatic) | 3050-3100 cm⁻¹ | |

| ¹H NMR | Aromatic-H | 6.8 - 7.5 ppm |

| NH₂ | 4.5 ppm | |

| tert-butyl-H | 1.3 ppm (s, 9H) | |

| ¹³C NMR | Aromatic-C | 110 - 150 ppm |

| C≡N | 118 ppm | |

| tert-butyl-C | 35 (quat), 30 (methyl) ppm |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore potential reaction mechanisms involving this compound. researchgate.netmdpi.com For instance, the mechanism of electrophilic aromatic substitution can be investigated by modeling the approach of an electrophile to the benzene (B151609) ring. DFT calculations can be used to locate the transition state structures and calculate the activation energies for substitution at different positions on the ring.

The amino group is an activating, ortho-para directing group, while the nitrile group is a deactivating, meta-directing group. The bulky tert-butyl group provides significant steric hindrance. Therefore, the regioselectivity of a reaction will be a complex interplay of these electronic and steric factors. Computational modeling can predict the most likely site of reaction by comparing the activation barriers for attack at the various possible positions. For example, in a hypothetical nitration reaction, the transition states for the formation of different nitro-substituted isomers can be calculated to determine the most favorable reaction pathway.

| Position of Substitution | Activation Energy (kcal/mol) | Relative Rate |

|---|---|---|

| C4 | 18.5 | Major |

| C6 | 22.1 | Minor |

| C5 | 25.8 | Trace |

Future Perspectives and Emerging Avenues in 2 Amino 3 Tert Butyl Benzonitrile Research

Development of Innovative and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient methods for synthesizing 2-Amino-3-(tert-butyl)benzonitrile and its derivatives is a key focus of current research. Traditional synthetic routes are being re-evaluated in favor of approaches that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising strategy involves the use of "on-water" organic synthesis, a green chemistry approach that leverages the unique properties of water to facilitate reactions. researchgate.net This method offers advantages in terms of cost, safety, and environmental impact. Additionally, researchers are exploring the use of alternative catalysts, such as those based on abundant and non-toxic metals, to replace precious metal catalysts often employed in organic synthesis. colab.ws The development of one-pot, multi-component reactions represents another significant step towards sustainability, as these processes combine several synthetic steps into a single operation, thereby reducing solvent usage and purification efforts. researchgate.net

Recent studies have highlighted the potential of using di-tert-butyl peroxide as a readily available and effective organoperoxide in various oxidation transformations, which could be applied to the synthesis of precursors for this compound. bohrium.com Furthermore, the principles of green chemistry are being applied to the synthesis of related heterocyclic compounds, which could inspire more sustainable routes to this compound itself. colab.ws

Expansion of Reaction Scope and Discovery of New Transformations

The unique structural features of this compound, including the presence of an amino group, a nitrile group, and a sterically demanding tert-butyl group, make it a valuable substrate for exploring new chemical reactions and transformations. lookchem.com Researchers are actively investigating its reactivity to unlock its full potential as a synthetic intermediate.

Recent work has demonstrated the utility of related 2-aminobenzonitrile (B23959) derivatives in the synthesis of complex heterocyclic structures like quinazoline-2,4(1H,3H)-diones through reactions with carbon dioxide, showcasing the potential for novel cyclization reactions. semanticscholar.org The development of new catalytic systems is also expanding the reaction scope. For instance, palladium-catalyzed reactions are being used for the arylation of related compounds, opening up avenues for creating a diverse range of substituted benzonitriles. acs.org

Moreover, studies on the synthesis of various substituted pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines have utilized related 2-aminobenzonitriles as starting materials in multi-component reactions, indicating the potential for this compound to participate in similar complex transformations. rsc.org The exploration of reactions such as the Groebke–Blackburn–Bienaymé multicomponent reaction with derivatives of 2-aminopyridine (B139424) highlights the versatility of the aminobenzonitrile scaffold. rsc.org

Integration with High-Throughput Screening and Automated Synthesis

To accelerate the discovery of new applications for this compound and its derivatives, researchers are increasingly turning to high-throughput screening (HTS) and automated synthesis technologies. These powerful tools allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the drug discovery and materials science research process.

HTS has been successfully employed to identify potent and selective inhibitors for various biological targets from large chemical libraries. nih.govnih.gov By creating libraries of derivatives based on the this compound scaffold, scientists can efficiently screen for molecules with desired biological activities.

Automated synthesis platforms, equipped with chemical artificial intelligence, are capable of performing complex multi-step syntheses with minimal human intervention. nih.gov Such systems can be programmed to synthesize a wide array of derivatives of this compound by systematically varying substituents and reaction conditions. This approach not only increases the efficiency of library generation but also allows for the rapid optimization of reaction parameters. The end-to-end automated synthesis of drug-like molecules has been demonstrated, showcasing the potential for such systems to revolutionize the preparation of novel compounds. acs.org

Interdisciplinary Collaborations for Advanced Applications

The full potential of this compound is most likely to be realized through collaborations between chemists, biologists, materials scientists, and engineers. The diverse properties of its derivatives make them attractive candidates for a wide range of applications, from pharmaceuticals to advanced materials.

In the field of medicinal chemistry, derivatives of 2-aminobenzonitrile are being investigated for their potential as therapeutic agents. For example, related structures have been explored as inhibitors of enzymes implicated in various diseases. beilstein-journals.orgresearchgate.net The synthesis of novel N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase for the treatment of non-small cell lung cancer started from 4-aminobenzonitrile. acs.org

In materials science, the unique electronic and structural properties of benzonitrile (B105546) derivatives could be harnessed to create novel organic materials with applications in electronics and photonics. The study of intramolecular charge transfer in strongly twisted aminobenzonitriles provides insights into the photophysical properties that could be engineered into new materials. researchgate.net

The development of advanced catalysts is another area where interdisciplinary collaboration is crucial. For instance, a novel mononuclear palladium complex with a ligand derived from an o-aminophenol and benzonitrile has been synthesized and shown to be active in coupling reactions, demonstrating the synergy between coordination chemistry and organic synthesis. rsc.org

As research continues to unfold, the collaborative exploration of this compound and its derivatives promises to yield exciting discoveries and innovative technologies across a spectrum of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.